Aluminium(3+) lithium(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium aluminium hydride is an inorganic compound with the chemical formula LiAlH₄. It is a white or gray crystalline powder that is highly reactive and hygroscopic. Discovered in 1947 by Finholt, Bond, and Schlesinger, lithium aluminium hydride is primarily known for its powerful reducing properties, making it a valuable reagent in organic synthesis .

準備方法

Lithium aluminium hydride is typically synthesized through the reaction between lithium hydride and aluminum chloride in diethyl ether. The reaction can be represented as follows: [ 4LiH + AlCl_3 \rightarrow LiAlH_4 + 3LiCl ] This method is complex due to the potential evolution of hydrogen gas at room temperature .

On an industrial scale, lithium aluminium hydride is produced from sodium aluminium hydride, which is prepared by reacting sodium, aluminum, and hydrogen at high temperature and pressure. The sodium aluminium hydride is then converted to lithium aluminium hydride using a salt metathesis reaction with lithium chloride .

化学反応の分析

Lithium aluminium hydride is a strong reducing agent and undergoes various types of reactions, primarily reduction reactions. It is more potent than sodium borohydride due to the weaker Al-H bonds compared to B-H bonds .

-

Reduction of Carbonyl Compounds: : Lithium aluminium hydride reduces aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols. [ RCHO + LiAlH_4 \rightarrow RCH_2OH ] [ RCOOH + LiAlH_4 \rightarrow RCH_2OH ]

-

Reduction of Nitro Compounds and Amides: : It reduces nitro compounds and amides to amines. [ RNO_2 + LiAlH_4 \rightarrow RNH_2 ] [ RCONH_2 + LiAlH_4 \rightarrow RCH_2NH_2 ]

-

Reduction of Epoxides and Alkyl Halides: : Lithium aluminium hydride can also open epoxides to form alcohols and reduce alkyl halides to alkanes .

科学的研究の応用

Lithium aluminium hydride is widely used in organic synthesis due to its strong reducing properties. It is an important reagent in the production of pharmaceuticals and agrochemicals. Additionally, it is used in the reduction of functional groups in polymers and in the preparation of certain metal hydride compounds .

In the field of materials science, lithium aluminium hydride is used in the preparation of hydrogen storage materials. It is also employed in the synthesis of complex metal hydrides and in the production of thermoplastic polyester polyamides from oleic acid .

作用機序

The mechanism of action of lithium aluminium hydride involves the donation of hydride ions (H⁻) to electrophilic centers in the substrate. The hydride ions are transferred from the aluminium-hydrogen bonds to the carbonyl carbon or other electrophilic atoms in the substrate, resulting in the reduction of the substrate .

For example, in the reduction of a carboxylic acid, the reaction proceeds in two stages: first, the carboxylic acid is reduced to an aldehyde, and then the aldehyde is further reduced to a primary alcohol .

類似化合物との比較

Lithium aluminium hydride is often compared with sodium borohydride (NaBH₄), another commonly used reducing agent. While both compounds are capable of reducing aldehydes and ketones to alcohols, lithium aluminium hydride is a stronger reducing agent and can reduce a wider range of functional groups, including carboxylic acids, esters, and amides .

Similar Compounds

- Sodium borohydride (NaBH₄)

- Diisobutylaluminium hydride (DIBAL-H)

- Lithium triethylborohydride (Super-Hydride)

Lithium aluminium hydride is unique in its ability to reduce a broader spectrum of functional groups and its higher reactivity compared to sodium borohydride .

特性

分子式 |

AlLi+4 |

|---|---|

分子量 |

33.9 g/mol |

IUPAC名 |

aluminum;lithium |

InChI |

InChI=1S/Al.Li/q+3;+1 |

InChIキー |

YHQZISHKWNGTMI-UHFFFAOYSA-N |

正規SMILES |

[Li+].[Al+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

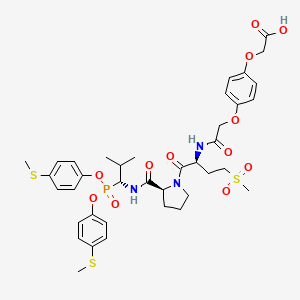

![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)

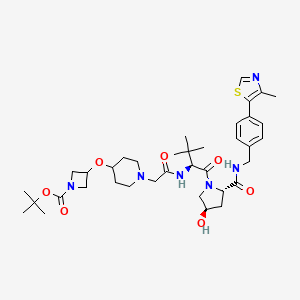

![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

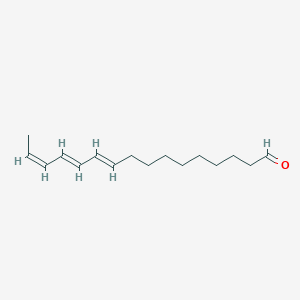

![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)